Sulfoglycosidase Kinetic Preference for 6-Sulfated Substrate
The 6-O-sulfated form of the substrate (6-SO3-β-GlcNAc-1-pNP) demonstrates profoundly different kinetic parameters compared to its non-sulfated counterpart (β-GlcNAc-1-pNP) when assayed with the purified recombinant sulfoglycosidase (SGL) from Prevotella strain RS2. The Km for the sulfated substrate is 0.18 mM, compared to 4.3 mM for the non-sulfated substrate, representing a 24-fold improvement in binding affinity. The Vmax for the sulfated substrate is 122 U/mg, compared to 15 U/mg for the non-sulfated substrate (8-fold increase in catalytic rate). The overall catalytic efficiency difference leads to the non-sulfated substrate being cleaved at a rate that is only 1% of the rate observed for the 6-sulfated substrate [1].
| Evidence Dimension | Enzyme affinity (Km) and turnover rate (Vmax) for Prevotella sulfoglycosidase |
|---|---|
| Target Compound Data | Km = 0.18 mM; Vmax = 122 U/mg (6-SO3-β-GlcNAc-1-pNP, sodium salt) |
| Comparator Or Baseline | Km = 4.3 mM; Vmax = 15 U/mg (β-GlcNAc-1-pNP, non-sulfated analog) |
| Quantified Difference | 24-fold lower Km (higher affinity); 8-fold higher Vmax; overall rate difference of 100:1 |
| Conditions | Purified recombinant SGL, pH 6.0, 1 mM substrate concentration for the 1% activity comparison |
Why This Matters
This data proves that the 6-sulfate group is not just a minor modification but is essential for substrate recognition and efficient catalysis by sulfoglycosidases involved in mucin degradation, making the sulfated compound the only viable substrate for studying this specific enzyme activity.
- [1] Rho, J. H., Wright, D. P., Christie, D. L., Clinch, K., Furneaux, R. H., & Roberton, A. M. (2005). A novel mechanism for desulfation of mucin: identification and cloning of a mucin-desulfating glycosidase (sulfoglycosidase) from Prevotella strain RS2. Journal of Bacteriology, 187(5), 1543-1551. View Source
